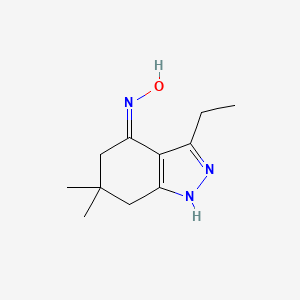![molecular formula C16H21F2NO2S B6035068 1-(allylsulfonyl)-3-[2-(2,4-difluorophenyl)ethyl]piperidine](/img/structure/B6035068.png)
1-(allylsulfonyl)-3-[2-(2,4-difluorophenyl)ethyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(allylsulfonyl)-3-[2-(2,4-difluorophenyl)ethyl]piperidine is a chemical compound with a molecular formula of C18H23F2NO2S. It is commonly referred to as ADL5859 and is a selective kappa opioid receptor agonist. This chemical compound has gained a lot of attention from the scientific community due to its potential therapeutic applications in various diseases.
Wirkmechanismus
1-(allylsulfonyl)-3-[2-(2,4-difluorophenyl)ethyl]piperidine is a selective kappa opioid receptor agonist. It binds to the kappa opioid receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the kappa opioid receptor results in the inhibition of neurotransmitter release, leading to analgesic, anti-inflammatory, and anxiolytic effects.
Biochemical and physiological effects:
1-(allylsulfonyl)-3-[2-(2,4-difluorophenyl)ethyl]piperidine has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in animal models. It has also been shown to have a low potential for abuse and addiction, making it an attractive candidate for the treatment of chronic pain and anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(allylsulfonyl)-3-[2-(2,4-difluorophenyl)ethyl]piperidine in lab experiments is its selectivity for the kappa opioid receptor. This allows for more precise and targeted experiments. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-(allylsulfonyl)-3-[2-(2,4-difluorophenyl)ethyl]piperidine. One direction is to further investigate its potential therapeutic applications in various diseases, such as chronic pain, inflammatory diseases, and anxiety disorders. Another direction is to optimize the synthesis method to improve the yield and purity of the product. Additionally, further studies on the mechanism of action and biochemical and physiological effects of 1-(allylsulfonyl)-3-[2-(2,4-difluorophenyl)ethyl]piperidine could provide valuable insights into its potential therapeutic applications.
Synthesemethoden
The synthesis of 1-(allylsulfonyl)-3-[2-(2,4-difluorophenyl)ethyl]piperidine involves the reaction of 2-(2,4-difluorophenyl)ethylamine with allylsulfonyl chloride in the presence of a base. The reaction proceeds via an SN2 mechanism, resulting in the formation of the desired product. The yield of the product can be improved by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-(allylsulfonyl)-3-[2-(2,4-difluorophenyl)ethyl]piperidine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have analgesic effects in animal models of pain, making it a potential candidate for the treatment of chronic pain. Additionally, it has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Furthermore, it has been shown to have anxiolytic effects, making it a potential candidate for the treatment of anxiety disorders.
Eigenschaften
IUPAC Name |
3-[2-(2,4-difluorophenyl)ethyl]-1-prop-2-enylsulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F2NO2S/c1-2-10-22(20,21)19-9-3-4-13(12-19)5-6-14-7-8-15(17)11-16(14)18/h2,7-8,11,13H,1,3-6,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRXBJMUCYDZFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCS(=O)(=O)N1CCCC(C1)CCC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-isobutyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B6034985.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]acetamide](/img/structure/B6034990.png)
![6-[(4-methyl-1,4-diazepan-1-yl)carbonyl]-5-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B6034997.png)
![6-(3-fluorophenyl)-N-methyl-N-[1-(4-pyrimidinyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6035005.png)
![isopropyl 7-(3-furyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6035020.png)
![1-[1-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-piperidinyl]-1-propanone](/img/structure/B6035021.png)
![2-[(4-bromophenyl)imino]-5-(4-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B6035023.png)
![1-{2-[2-(5-ethyl-3-methyl-4-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B6035034.png)
![1-[(4-methylbenzyl)oxy]-3-(2,2,6,6-tetramethyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B6035051.png)
![{1-[(5-chloro-2-thienyl)sulfonyl]-3-piperidinyl}(4-methoxy-2-methylphenyl)methanone](/img/structure/B6035057.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide](/img/structure/B6035077.png)
![ethyl 5-{4-[(4-methylbenzyl)oxy]benzylidene}-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6035080.png)
![6-chloro-2-(2,4-dimethylphenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B6035084.png)